eprinomectin B1b

HPLC method validation Pharmaceutical impurity analysis Veterinary drug quality control

Eprinomectin B1b (CAS 133305-89-2) is the structurally homologous minor component (C49H73NO14, MW 900.10) of the veterinary endectocide eprinomectin, belonging to the 4″-epi-amino avermectin subclass of macrocyclic lactones. Regulatory specifications define pharmaceutical-grade eprinomectin as a mixture containing ≥90% eprinomectin B1a (CAS 133305-88-1) and ≤10% eprinomectin B1b.

Molecular Formula C49H73NO14
Molecular Weight 900.1 g/mol
CAS No. 133305-89-2
Cat. No. B3026163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameeprinomectin B1b
CAS133305-89-2
Molecular FormulaC49H73NO14
Molecular Weight900.1 g/mol
Structural Identifiers
SMILESCC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O
InChIInChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30-,31-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,48+,49+/m0/s1
InChIKeyWPNHOHPRXXCPRA-FZTOWWROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Eprinomectin B1b (CAS 133305-89-2) for Analytical Reference and Pharmaceutical Impurity Quantification Procurement


Eprinomectin B1b (CAS 133305-89-2) is the structurally homologous minor component (C49H73NO14, MW 900.10) of the veterinary endectocide eprinomectin, belonging to the 4″-epi-amino avermectin subclass of macrocyclic lactones [1][2]. Regulatory specifications define pharmaceutical-grade eprinomectin as a mixture containing ≥90% eprinomectin B1a (CAS 133305-88-1) and ≤10% eprinomectin B1b [3][4]. This compound is semi-synthetic, prepared via oxidation of the 4″-hydroxy moiety of avermectin B1b followed by reductive amination and acetylation, and is supplied as a purified analytical reference standard for impurity profiling and method validation purposes .

Why Eprinomectin B1b Cannot Be Substituted with Eprinomectin B1a or Avermectin B1b in Analytical and Impurity Control Applications


Eprinomectin B1b exhibits distinct chromatographic behavior and a different molecular mass (Δ ≈ 14 Da, corresponding to a methylene unit difference from B1a) that is specifically exploited for impurity quantification in finished veterinary pharmaceutical products [1]. While both eprinomectin B1a and B1b demonstrate parallel metabolic kinetics in vivo and similar anthelmintic activity at the mixture level, the B1b component serves as a critical marker in HPLC-based quality control assays: pharmacopoeial monographs explicitly require baseline separation of B1a and B1b peaks and prescribe the relative retention time of B1b for system suitability verification [2][3]. Substituting eprinomectin B1b with structurally similar compounds such as avermectin B1b or eprinomectin B1a would invalidate compendial impurity quantification methods, as these analogs differ in retention time, UV spectral characteristics, and molecular ion mass, thereby precluding accurate determination of the B1b/B1a ratio mandated for product release testing .

Quantitative Differentiation Evidence for Eprinomectin B1b (CAS 133305-89-2) Procurement


HPLC Resolution: Baseline Separation Between Eprinomectin B1a and B1b for Impurity Quantification

Eprinomectin B1b is quantitatively differentiated from eprinomectin B1a via reversed-phase HPLC, enabling its use as a system suitability marker and an impurity quantification standard. A validated stability-indicating RP-HPLC method achieved baseline resolution with a resolution factor (Rs) greater than 3 between the B1a and B1b peaks, fulfilling pharmacopoeial requirements for accurate peak integration and impurity assessment [1]. In contrast, eprinomectin B1a elutes as the principal peak, while B1b appears as a discrete, quantifiable secondary peak, allowing for precise determination of the B1b/B1a ratio [1].

HPLC method validation Pharmaceutical impurity analysis Veterinary drug quality control

Impurity Profiling: Quantified B1b Content in Commercial Eprinomectin Formulations

In the quality control testing of eprinomectin sustained-release injection batches, the B1b component constitutes a quantifiable and controlled impurity. Analytical data from three commercial production batches demonstrated that eprinomectin B1b accounts for 1.68% of the total eprinomectin (sum of B1a and B1b), while total impurities measured 2.57% [1]. This value falls below the pharmacopoeial specification limit of ≤10% B1b, confirming that B1b is present as a minor but analytically significant constituent requiring dedicated reference material for accurate quantification.

Related substances analysis Pharmaceutical impurity quantification Veterinary drug formulation QC

Metabolic Equivalence but Analytical Distinction: Pharmacokinetic Ratio Stability

Following topical administration of eprinomectin to cattle, the B1a and B1b components exhibit nearly identical metabolic rate constants and tissue distribution profiles, such that the ratio of the two components in biological matrices (plasma, milk, edible tissues, feces) remains constant and identical to the ratio in the administered formulation [1][2]. However, this metabolic parallelism does not eliminate the need for analytical differentiation: B1b remains a distinct chemical entity with a unique CAS registry number (133305-89-2) and distinct chromatographic retention time that must be resolved from B1a in any validated analytical method for residue monitoring or bioequivalence studies [3].

Pharmacokinetics Veterinary drug metabolism Residue analysis

Multi-Component HPLC Method Differentiation: B1b Separation from Co-Formulated Actives

In a validated stability-indicating HPLC method for a topical veterinary combination product containing fipronil, (S)-methoprene, eprinomectin, and praziquantel, eprinomectin B1b is chromatographically resolved as a discrete peak among over 70 separated analytes and degradation products [1]. The method achieves separation of eprinomectin B1a and B1b from each other and from the other three active pharmaceutical ingredients and their respective degradation products under forced degradation conditions. Eprinomectin B1b is detected at 245 nm alongside B1a, while other components require different detection wavelengths (265 nm for (S)-methoprene; 280 nm for fipronil and BHT) [1].

Multi-analyte HPLC Stability-indicating method Veterinary combination products

Primary Procurement and Application Scenarios for Eprinomectin B1b (CAS 133305-89-2) Reference Material


Pharmaceutical Quality Control: Impurity Quantification in Finished Eprinomectin Products

Procure eprinomectin B1b as a reference standard for HPLC-based quantification of the B1b component in eprinomectin drug substance and finished veterinary pharmaceutical products. As demonstrated by the validated analytical method achieving resolution Rs > 3 between B1a and B1b, and the quantification of B1b at 1.68% of total eprinomectin in commercial batches, this reference material is essential for demonstrating compliance with USP and EP compendial specifications that limit B1b content to ≤10% of total eprinomectin [1][2].

Analytical Method Development and Validation: System Suitability and Peak Identification

Utilize purified eprinomectin B1b for establishing system suitability parameters in stability-indicating HPLC methods for eprinomectin-containing formulations. The compound serves as a critical marker for verifying adequate chromatographic resolution, confirming retention time reproducibility, and ensuring that the analytical system can reliably differentiate eprinomectin B1a from B1b prior to quantitative analysis of product release or stability samples .

Residue Monitoring and Pharmacokinetic Studies: Calibration and Method Transfer

Employ eprinomectin B1b reference material for calibration curve preparation and method transfer validation in residue depletion studies of eprinomectin in food-producing animals. Since the B1a/B1b ratio remains constant in plasma, milk, edible tissues, and feces following topical administration, accurate quantification of B1b enables proportional estimation of total eprinomectin residues. B1b-specific reference material ensures method accuracy across laboratories and regulatory jurisdictions [3].

Combination Product Quality Control: Multi-Analyte Impurity Profiling

Apply eprinomectin B1b reference standard in the quality control testing of multi-component veterinary endectocide formulations (e.g., products containing fipronil, (S)-methoprene, praziquantel, and eprinomectin). Validated methods demonstrate that B1b can be resolved from over 70 analytes and degradation products in a single chromatographic run, making B1b reference material indispensable for accurate identification and quantification of the eprinomectin component in these complex formulations [4].

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